Bismarck Brown Y

Description

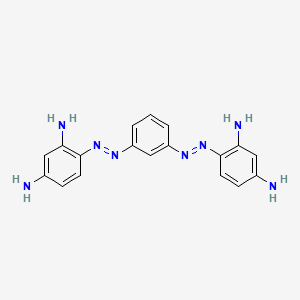

Basic brown 1 is a bis(azo) compound that is 1,1'-(1,3-phenylene)bis(diazene) in which both azene hydrogens are replaced by 2,4-diaminophenyl groups. A metachromatic dye which stains acid mucins yellow. It is also a constituent of Papanicolaou's EA solutions, used for cervical, and other smears. Its dihydrochloride salt is also a biological dye known as Bismark brown Y. It has a role as a fluorochrome and a histological dye. It is a bis(azo) compound, a member of azobenzenes, a tetramine and a substituted aniline.

Structure

3D Structure

Propriétés

IUPAC Name |

4-[[3-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N8/c19-11-4-6-17(15(21)8-11)25-23-13-2-1-3-14(10-13)24-26-18-7-5-12(20)9-16(18)22/h1-10H,19-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFZFGDTHFGWRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C=C(C=C3)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043753 | |

| Record name | C.I. Solvent Brown 41 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. basic brown 1 is an odorless dark purple to blackish-brown powder. (NTP, 1992), Liquid; Water or Solvent Wet Solid | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | C.I. BASIC BROWN 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(2,1-diazenediyl)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

1 to 10 mg/mL at 68 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | C.I. BASIC BROWN 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

10114-58-6; 8005-77-4, 1052-38-6, 8005-77-4 | |

| Record name | C.I. BASIC BROWN 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Solvent Brown 41 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Brown 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001052386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(2,1-diazenediyl)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Brown 41 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[1,3-phenylenebis(azo)]bisbenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Basic Brown 1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMARK BROWN Y BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911CR7FM6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Starts decomposing at approximately 428 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | C.I. BASIC BROWN 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Core Staining Mechanism: Electrostatic Interactions

An in-depth analysis of the current scientific understanding of Bismarck Brown Y's mechanism of action reveals a multi-faceted interaction with cellular components, primarily centered on electrostatic binding to acidic biopolymers and intercalation with DNA, leading to cellular stress and potential genotoxicity. This guide synthesizes the available data to provide a comprehensive overview for researchers and professionals in drug development.

This compound is a cationic diazo dye, meaning it carries a positive charge at physiological pH.[1][2] This fundamental property dictates its primary mechanism of action as a histological stain: electrostatic attraction to negatively charged molecules within tissues.

-

Staining of Acidic Mucins: Acidic mucins, glycoproteins found in various epithelial tissues, are rich in sialic acid and sulfated sugars, which confer a net negative charge.[3][4] this compound binds to these anionic groups, resulting in a characteristic yellow to brown coloration.[2][5][6]

-

Mast Cell Staining: The granules of mast cells are abundant in heparin, a highly sulfated glycosaminoglycan.[7][8] The strong negative charge of heparin's sulfate groups leads to a high-affinity interaction with the cationic this compound, staining the granules an intense brown.[7][9] This interaction is selective and potent enough for this compound to be considered a specific stain for mast cells.[7][10]

The underlying principle is a salt-like linkage formation between the positively charged dye molecules and the negatively charged carboxylate (COO⁻) and sulfate (SO₃⁻) groups of these biopolymers.

Interaction with Nucleic Acids: Intercalation and Genotoxicity

Beyond its role as a stain, this compound exhibits significant interactions with DNA, which is the likely basis for its observed genotoxicity. The planar, aromatic structure of this diazo dye facilitates its insertion between the base pairs of the DNA double helix, a process known as intercalation.[11][12][13]

Mechanism of DNA Intercalation

DNA intercalators are typically polycyclic, aromatic, and planar molecules that can fit into the space created when the DNA helix unwinds slightly to separate two adjacent base pairs.[12][14] This process is driven by van der Waals forces and hydrophobic interactions between the dye and the DNA bases.[13] The intercalation of this compound into the DNA helix can lead to several structural and functional consequences:

-

Disruption of DNA Replication and Transcription: The presence of the intercalated molecule can obstruct the progression of DNA and RNA polymerases along the DNA template, thereby inhibiting replication and transcription.[13]

-

Induction of DNA Damage: The distortion of the DNA helix can lead to single or double-strand breaks, which, if not properly repaired, can result in mutations.[15][16]

A spectroscopic study of a complex of Bismarck Brown R (a related compound) with Europium(III) demonstrated that this complex binds to DNA primarily through intercalation.[11][17] While this study used a metal-dye complex, it provides strong evidence for the intercalating potential of the Bismarck Brown scaffold.

Genotoxicity and Activation of the p53 Signaling Pathway

The DNA-damaging potential of this compound is supported by toxicological studies. Research on Silurana tropicalis (Western clawed frog) larvae exposed to this compound revealed a significant increase in the expression of tumor-suppressing protein p53 and heat shock protein 70 (Hsp70) mRNA.

Activation of the p53 pathway is a critical cellular response to genotoxic stress.[18][19] When DNA damage occurs, sensor proteins trigger a signaling cascade that leads to the stabilization and activation of the p53 protein.[19] Activated p53 then acts as a transcription factor, upregulating genes involved in cell cycle arrest (to allow time for DNA repair), apoptosis (programmed cell death, to eliminate cells with irreparable damage), or cellular senescence.[18][19] The observed upregulation of p53 in response to this compound is a strong indicator of its genotoxic activity, likely stemming from its ability to intercalate with DNA.

The following diagram illustrates the proposed signaling pathway for this compound-induced genotoxicity.

Quantitative Data

Quantitative data on the direct interaction of this compound with its biological targets is limited in the available literature. However, a study on a related compound, the Bismarck Brown R-Eu(III) complex, provides binding constants for its interaction with herring sperm DNA, which can serve as an estimate for the affinity of this class of molecules for DNA.

| Compound | Target | Method | Temperature (K) | Binding Constant (Kθ) [L/mol] | Reference |

| Bismarck Brown R-Eu(III) Complex | Herring Sperm DNA | Spectroscopy | 298.15 | 1.58 x 10⁴ | [11][17] |

| Bismarck Brown R-Eu(III) Complex | Herring Sperm DNA | Spectroscopy | 308.15 | 9.35 x 10⁴ | [11][17] |

Experimental Protocols

Spectroscopic Analysis of Dye-DNA Interaction

This protocol is a generalized method based on the techniques used to study the interaction of intercalating agents with DNA.[11][20][21]

Objective: To determine the binding affinity and mode of interaction between this compound and DNA using UV-Visible absorption and fluorescence spectroscopy.

Materials:

-

This compound solution of known concentration

-

Purified DNA (e.g., calf thymus DNA) solution in a suitable buffer (e.g., Tris-HCl, pH 7.4)

-

Tris-HCl buffer (pH 7.4)

-

Quartz cuvettes

-

UV-Visible spectrophotometer

-

Fluorimeter

Procedure:

-

UV-Visible Absorption Titration:

-

Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of DNA in Tris-HCl buffer.

-

Use a solution of this compound without DNA as the reference.

-

Record the absorption spectra for each solution over a relevant wavelength range (e.g., 350-600 nm).

-

Analyze the changes in the absorption maximum (λmax) and absorbance intensity to determine the binding constant.

-

-

Fluorescence Quenching Assay (Competitive Binding with Ethidium Bromide):

-

Prepare a solution containing a fixed concentration of DNA and Ethidium Bromide (EtBr), a known DNA intercalator and fluorescent probe.

-

Record the fluorescence emission spectrum of the DNA-EtBr complex (excitation typically around 520 nm, emission around 600 nm).

-

Titrate this solution with increasing concentrations of this compound.

-

Record the fluorescence spectrum after each addition of this compound.

-

A decrease in the fluorescence intensity of the DNA-EtBr complex indicates that this compound is displacing EtBr from the DNA, confirming an intercalative binding mode.

-

Use the Stern-Volmer equation to analyze the quenching data and calculate binding parameters.

-

The following diagram outlines the workflow for this experimental protocol.

Feulgen Staining for DNA

This compound can be used as part of the Feulgen reaction to stain DNA.[22] This cytochemical technique specifically detects DNA in cell nuclei.[23]

Objective: To specifically stain DNA in tissue sections or cell preparations.

Materials:

-

Fixed tissue sections or cells on slides

-

1N Hydrochloric acid (HCl)

-

Schiff's reagent (or a Schiff-type reagent prepared with this compound)

-

Sulfite rinse (optional)

-

Counterstain (e.g., Light Green SF yellowish, optional)[23]

-

Ethanol series (for dehydration)

-

Xylene (for clearing)

-

Mounting medium

Procedure:

-

Rehydration: Bring paraffin-embedded sections to water through a series of xylene and graded ethanol washes.

-

Acid Hydrolysis: Place slides in pre-warmed 1N HCl at 60°C for a specific duration (typically 8-12 minutes, but varies with fixative).[24][25] This step removes purine bases from the DNA, unmasking aldehyde groups on the deoxyribose sugar.[24]

-

Rinsing: Briefly rinse with cold 1N HCl and then with distilled water to stop the hydrolysis.[25]

-

Staining: Immerse the slides in Schiff's reagent (or a this compound-based Schiff-type reagent) at room temperature for 30-60 minutes in the dark.[25] The reagent reacts with the exposed aldehyde groups to produce a colored product.

-

Washing: Wash thoroughly in running tap water. (Historically, sulfite rinses were used here, but are now often considered unnecessary).[25]

-

Counterstaining (Optional): If desired, counterstain with a contrasting dye like Light Green to visualize the cytoplasm.[23]

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series, clear in xylene, and mount with a resinous medium.

Expected Result: DNA in the cell nuclei will be stained a magenta or reddish-purple color by the primary reaction. If this compound is used as the primary stain in this reaction, it would impart its characteristic color to the DNA. The background will be colored by the counterstain, if used.

References

- 1. biologicalstaincommission.org [biologicalstaincommission.org]

- 2. stainsfile.com [stainsfile.com]

- 3. Special Stains for Mucins and Glycogen [leicabiosystems.com]

- 4. Special Stains for Mucin Evaluation: Alcian Blue / PAS, Mucicarmine [leicabiosystems.com]

- 5. dawnscientific.com [dawnscientific.com]

- 6. Microscopy [serc.carleton.edu]

- 7. Modern Imaging Technologies of Mast Cells for Biology and Medicine (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mast cell - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Bismarck brown as a selective stain for mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 13. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 14. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genotoxicity - Wikipedia [en.wikipedia.org]

- 16. Changes in chromatin structure and mobility in living cells at sites of DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A SPECTROSCOPIC STUDY OF THE INTERACTION BETWEEN THE BISMARCK BROWN R-Eu(III) COMPLEX AND DNA | Li | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

- 18. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Spectroscopic analysis on the resveratrol-DNA binding interactions at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Spectroscopic and molecular modeling studies of binding interaction between the new complex of yttrium and 1,10-phenanthroline derivatives with DNA and BSA - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound - Wikipedia [en.wikipedia.org]

- 23. Feulgen stain - Wikipedia [en.wikipedia.org]

- 24. FEULGEN STAINING PROTOCOL [k-state.edu]

- 25. stainsfile.com [stainsfile.com]

An In-depth Technical Guide to Bismarck Brown Y: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diazo dye Bismarck Brown Y, covering its chemical structure, physicochemical properties, synthesis, and key applications in biological staining. Detailed experimental protocols and diagrams of relevant biological pathways and experimental workflows are included to support researchers in their practical applications and understanding of this classic histological stain.

Chemical Structure and Identification

This compound, also known as C.I. 21000 or Basic Brown 1, is a cationic diazo dye. It is typically available as a dihydrochloride salt. The dye itself is a mixture of closely related compounds, with the idealized structure resulting from the coupling of diazotized m-phenylenediamine with two equivalents of m-phenylenediamine.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-[[3-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diamine;dihydrochloride |

| Other Names | Basic Brown 1, C.I. 21000, Manchester Brown, Vesuvine |

| CAS Number | 10114-58-6 (dihydrochloride salt) |

| Molecular Formula | C₁₈H₁₈N₈·2HCl[1] |

| Molecular Weight | 419.31 g/mol (dihydrochloride salt)[1] |

| Chemical Structure | A bis(azo) compound with a central phenylene ring linked to two diaminophenyl groups via azo bridges. |

Physicochemical Properties

This compound is a brown powder with good solubility in water and ethanol.[2][3] Its cationic nature allows it to bind to anionic components in tissues, such as acid mucins and the granules of mast cells.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Powder[4] |

| Color | Brown[4] |

| Melting Point | >300 °C[4] |

| Solubility in Water | 1.36%[2] |

| Solubility in Ethanol | 1.36%[2] |

| Absorption Maximum (λmax) | 457-463 nm[2][4] |

Synthesis

The synthesis of this compound is a straightforward process involving the diazotization of a diamine, which then acts as both the diazonium salt source and the coupling agent in an azo coupling reaction. The process is initiated by the double diazotization of 1,3-phenylenediamine.[1][4] This is followed by the coupling of the resulting bis(diazonium) ion with two additional molecules of 1,3-phenylenediamine.[1]

Logical Workflow for this compound Synthesis

References

A Comprehensive Technical Guide to Bismarck Brown Y: From Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bismarck Brown Y, a historically significant diazo dye that continues to find application in modern biological staining. This document details its discovery, chemical properties, and established experimental protocols, offering valuable insights for researchers, scientists, and professionals in drug development.

History and Discovery

This compound holds the distinction of being one of the first synthetic azo dyes. It was first described in 1863 by the German chemist Carl Alexander von Martius.[1] He named the dye in honor of the first Chancellor of Germany, Otto von Bismarck.[1][2] Its simple preparation and effective staining properties quickly led to its adoption in histology for tissue examination.[1]

Chemical and Physical Properties

This compound is a cationic diazo dye.[3] It is not a single compound but rather a mixture of closely related chemical entities.[1][2] The synthesis involves the double diazotization of 1,3-phenylenediamine, which then undergoes azo coupling with additional molecules of 1,3-phenylenediamine.[1][2]

Synthesis of this compound

The synthesis of this compound is a two-step process initiated by the diazotization of an aromatic amine, followed by an azo coupling reaction.

Physicochemical Data

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Reference |

| C.I. Name | Basic Brown 1 | [3] |

| C.I. Number | 21000 | [3][4] |

| CAS Number | 10114-58-6 | |

| Molecular Formula | C₁₈H₁₈N₈·2HCl | [1] |

| Molecular Weight | 419.31 g/mol | [1] |

| Property | Value | Reference |

| Appearance | Brown powder | [5] |

| Absorption Max (λmax) | 457 nm, 463 nm | [3] |

| Solubility in Water | 1.36% | [3] |

| Solubility in Ethanol | 1.36% | [3] |

Staining Mechanism

This compound is a basic dye, meaning its cationic chromophores bind to anionic components within cells and tissues. The primary targets for this compound are acidic mucins, mast cell granules, and cartilage, all of which are rich in sulfated glycosaminoglycans and other acidic macromolecules. The electrostatic interaction between the positively charged dye molecules and the negatively charged tissue components results in the characteristic yellow to brown staining. It can also be used to stain DNA.[1]

Experimental Protocols

This compound is a versatile stain used in various histological and cytological procedures. Below are detailed protocols for its application.

General Histological Staining Workflow

The following diagram outlines a typical workflow for staining paraffin-embedded tissue sections.

Protocol 1: Staining of Mast Cells in Tissue Sections

This protocol is adapted for the specific visualization of mast cell granules.

Reagents:

-

This compound solution:

-

This compound: 0.5 g

-

Absolute ethanol: 80 ml

-

1% Hydrochloric acid: 20 ml

-

-

Harris Hematoxylin (for counterstaining, optional)

-

Graded alcohols (e.g., 100%, 95%, 70%)

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Transfer through two changes of 95% ethanol for 3 minutes each.

-

Rinse in 70% ethanol for 3 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in the this compound solution for 30-60 minutes.[6]

-

-

Differentiation and Dehydration:

-

Clearing and Mounting:

-

Clear in two changes of xylene for 5 minutes each.

-

Mount with a coverslip using a compatible mounting medium.

-

Expected Results:

-

Mast cell granules: Yellow-brown[6]

-

Nuclei (if counterstained): Blue/Purple

Protocol 2: Papanicolaou (PAP) Stain for Cytology

This compound is a component of the EA counterstain used in the Papanicolaou method.

Reagents:

-

Harris' Hematoxylin

-

Orange G (OG-6) solution

-

Eosin Azure (EA) solution (containing Eosin Y, Light Green SF yellowish, and this compound)[7]

-

Graded alcohols

-

Xylene

-

Mounting medium

Procedure:

-

Fixation: Fix smears in 95% ethanol for at least 15 minutes.[8]

-

Nuclear Staining:

-

Rinse in distilled water.

-

Stain in Harris' Hematoxylin for 1-3 minutes.[8]

-

Rinse in distilled water.

-

"Blue" in a suitable reagent (e.g., Scott's tap water substitute).

-

Rinse in distilled water.

-

-

Cytoplasmic Staining:

-

Dehydration, Clearing, and Mounting:

-

Rinse in three changes of 95% ethanol.

-

Dehydrate in two changes of 100% ethanol.

-

Clear in two changes of xylene.

-

Mount with a coverslip.

-

Expected Results:

-

Nuclei: Blue/Black

-

Keratinized cytoplasm: Orange

-

Superficial squamous cells, nucleoli, RBCs: Pink/Red

-

Metabolically active cells (parabasal, intermediate): Blue/Green

-

While a component of the EA stain, this compound's individual contribution can be subtle, often adding to the overall polychromatic effect. Some formulations may even omit it.[8]

Protocol 3: Counterstaining for Acid-Fast Bacteria (with Victoria Blue R)

This compound can be used as a counterstain in procedures for identifying acid-fast bacteria.[1]

Reagents:

-

Primary stain (e.g., Carbolfuchsin)

-

Decolorizing agent (e.g., acid-alcohol)

-

Victoria Blue R solution

-

This compound solution (as prepared in Protocol 1 or a simple aqueous solution)

Procedure:

-

Primary Staining: Stain heat-fixed smears with Carbolfuchsin (with heating for Ziehl-Neelsen or without for Kinyoun method).

-

Decolorization: Decolorize with acid-alcohol until the smear is faintly pink.

-

Counterstaining:

-

Rinse thoroughly with water.

-

Apply Victoria Blue R solution for 1-2 minutes.

-

Rinse with water.

-

Apply this compound solution for 30 seconds to 1 minute.

-

-

Final Steps:

-

Rinse with water and air dry.

-

Examine under oil immersion.

-

Expected Results:

-

Acid-fast bacteria: Red (from Carbolfuchsin)

-

Non-acid-fast bacteria and background: Blue-brown

Applications in Research and Development

The ability of this compound to stain specific cellular components makes it a valuable tool in various research and development contexts:

-

Histopathology: Identifying changes in mucin production or mast cell distribution in disease models.

-

Oncology: As part of the Papanicolaou stain for cytological screening of cancer.

-

Cartilage and Bone Research: Visualizing cartilage in skeletal preparations.

-

Microbiology: Differentiating acid-fast from non-acid-fast microorganisms.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. macschem.us [macschem.us]

- 3. stainsfile.com [stainsfile.com]

- 4. This compound, C.I. 21000 - Biognost [biognost.com]

- 5. stainsfile.com [stainsfile.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Papanicolaou stain - Wikipedia [en.wikipedia.org]

- 8. microbenotes.com [microbenotes.com]

- 9. ethosbiosciences.com [ethosbiosciences.com]

Bismarck Brown Y (C.I. 21000): A Technical Guide for Researchers

For Immediate Release – This technical guide provides an in-depth overview of Bismarck Brown Y, a diazo dye with significant applications in biological and medical research. Addressed to researchers, scientists, and professionals in drug development, this document outlines the dye's core properties, experimental applications, and procedural guidelines.

Core Properties and Identification

This compound, also known by its Colour Index name Basic Brown 1, is a biological stain first described in 1863.[1][2] Its Colour Index (C.I.) number is 21000.[1][3][4][5][6][7] This dye is a mixture of closely related azo compounds and is utilized for its ability to stain various cellular components.[1][2]

Physicochemical and Identification Data

A summary of the key identification and physicochemical properties of this compound is presented below for easy reference.

| Property | Value | References |

| Colour Index Number | 21000 | [1][3][4][5][6][7] |

| C.I. Name | Basic Brown 1 | [1][3][4][8] |

| CAS Number | 10114-58-6 | [1][9] |

| Molecular Formula | C₁₈H₁₈N₈·2HCl | [6][8] |

| Molecular Weight | 419.31 g/mol | [6][8] |

| Appearance | Dark brown to black solid powder | [10] |

| Solubility in Water | 1.36% | [3] |

| Solubility in Ethanol | 1.36% | [3] |

| Absorption Maximum (λmax) | 457 nm | [3][6] |

Applications in Research and Drug Development

This compound is a versatile stain employed in various histological and cytological techniques. Its primary application lies in its ability to impart a yellow to brown color to specific cellular structures, thereby aiding in their visualization and differentiation.

Key applications include:

-

Staining of Acid Mucins: It is widely used to stain acid mucins, rendering them a distinct yellow color.[2][4]

-

Mast Cell Granule Staining: The dye effectively stains mast cell granules, making them appear brown.[2]

-

Cartilage and Bone Staining: It is utilized in the staining of cartilage in bone specimens.[1][2]

-

Papanicolaou Stain: this compound is a component of the Papanicolaou (PAP) stain, where it acts as a counterstain for cytoplasm.[1][3]

-

Microbiology: It can be used as a counterstain with Victoria Blue R for the identification of acid-fast microorganisms.[1][2]

-

DNA Staining: It is also used in the Feulgen stain for the demonstration of DNA.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are standardized protocols for the preparation of this compound staining solutions and its application in histological staining.

Preparation of this compound Staining Solution

A common formulation for a this compound staining solution is as follows:

-

Dissolution: Dissolve 0.5 g of this compound powder in 80 ml of absolute ethanol.[11][12]

-

Acidification: To the solution, add 20 ml of a 1% aqueous solution of hydrochloric acid.[11][12]

-

Mixing: Ensure the components are thoroughly mixed to form a homogenous solution.

General Histological Staining Protocol for Mast Cells

This protocol outlines the steps for staining formalin-fixed, paraffin-embedded tissue sections to visualize mast cells.

-

Deparaffinization and Rehydration:

-

Deparaffinize tissue sections in xylene.

-

Rehydrate through a graded series of alcohol (100%, 95%, 70%).

-

-

Staining:

-

Differentiation:

-

Briefly differentiate in 70% alcohol for a few seconds to remove excess stain.[12]

-

-

Dehydration and Clearing:

-

Dehydrate the sections through an ascending series of alcohol concentrations (95%, 100%).

-

Clear the sections in xylene.

-

-

Mounting:

-

Mount the coverslip using a suitable mounting medium.

-

Expected Result: Mast cell granules will appear yellow-brown against a paler background.[12]

Workflow and Process Visualization

To aid in the conceptual understanding of the experimental process, the following diagrams illustrate key workflows.

References

- 1. macschem.us [macschem.us]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. stainsfile.com [stainsfile.com]

- 4. 10114-58-6 CAS | this compound (G) | Biological Stains and Dyes | Article No. 01998 [lobachemie.com]

- 5. Basic Brown 1 (this compound) – Deluxe Chemical Industries [deluxechemind.com]

- 6. This compound certified by the BSC, Dye content 50 % | 10114-58-6 [sigmaaldrich.com]

- 7. One moment, please... [rainbowdyetech.co]

- 8. scbt.com [scbt.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. biognost.com [biognost.com]

- 12. academic.oup.com [academic.oup.com]

The Solubility of Bismarck Brown Y: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bismarck Brown Y (C.I. Basic Brown 1), a diazo dye widely used in histology and cytology for staining mucins, cartilage, and as a component of the Papanicolaou stain. Understanding its solubility in various solvents is critical for the preparation of staining solutions, the development of new analytical methods, and its potential application in other scientific domains.

Quantitative Solubility Data

The solubility of this compound has been reported across a range of aqueous and organic solvents. The data, compiled from various technical data sheets and scientific suppliers, is summarized below. It is important to note the existence of some conflicting reports in the literature, particularly for solvents like acetone and benzene, which may be attributable to variations in dye purity, isomeric composition, or experimental conditions.

| Solvent | Solubility (mg/mL) | Solubility (g/100mL) | Source / Notes |

| Water | 10 - 15 mg/mL | 1.0 - 1.5 g/100mL | Quantitative data from multiple sources[1][2][3][4]. Also widely described as "soluble" or having "excellent solubility".[5][6][7][8] |

| Ethanol | 13.6 - 30 mg/mL | 1.36 - 3.0 g/100mL | [1][3]. Reports vary from "slightly soluble" to "soluble".[5][6] |

| Glycol | 79 mg/mL | 7.9 g/100mL | [1] |

| Cellosolve | 30 mg/mL | 3.0 g/100mL | [1]. Also described as "slightly soluble".[6] |

| Xylene | 0.5 mg/mL | 0.05 g/100mL | [1] |

| Acetone | Insoluble | Insoluble | [6]. Note: Conflicting reports exist, with one source stating it is soluble.[9] |

| Benzene | Insoluble | Insoluble | [6]. Note: Conflicting reports exist, with one source stating it is soluble.[9] |

| Carbon Tetrachloride | Insoluble | Insoluble | [6] |

Experimental Protocols for Solubility Determination

The following is a generalized yet detailed protocol for determining the solubility of this compound. This method is based on the common equilibrium solubility method coupled with UV-Visible spectrophotometry for concentration measurement.

Materials and Reagents

-

This compound powder (certified grade)

-

Solvents of interest (e.g., deionized water, absolute ethanol, DMSO)

-

Volumetric flasks (Class A)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

UV-Vis Spectrophotometer

-

Analytical balance

Methodology

Part A: Preparation of Calibration Curve

-

Stock Solution Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and dissolve it in a known volume of the chosen solvent (e.g., 100 mL) to create a stock solution of known concentration.

-

Standard Dilutions: Prepare a series of serial dilutions from the stock solution to create at least five standards of decreasing concentration.

-

Spectrophotometric Analysis: Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent (typically around 457 nm).[4][7]

-

Absorbance Measurement: Measure the absorbance of each standard dilution at the determined λmax.

-

Curve Generation: Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.

Part B: Equilibrium Solubility Determination

-

Sample Preparation: Add an excess amount of this compound powder to a sealed vial containing a known volume of the solvent. The amount should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.

-

Equilibration: Place the vials in a temperature-controlled shaker or stirrer. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). This ensures the solvent is fully saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples at the same temperature.

-

Sample Extraction: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining micro-particulates, immediately filter the aliquot using a syringe filter that is chemically compatible with the solvent.

-

Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the previously generated calibration curve.

-

Concentration Measurement: Measure the absorbance of the diluted sample at λmax using the UV-Vis spectrophotometer.

-

Solubility Calculation: Use the absorbance value and the equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility of this compound in the solvent at the specified temperature. Report the result in mg/mL or g/100mL.

Visualized Workflow

The logical workflow for the experimental determination of dye solubility is presented below.

Caption: Workflow for Dye Solubility Determination.

References

- 1. emsdiasum.com [emsdiasum.com]

- 2. This compound – DRM CHEM [drm-chem.com]

- 3. stainsfile.com [stainsfile.com]

- 4. 俾斯麦棕 Y certified by the BSC, Dye content 50 % | Sigma-Aldrich [sigmaaldrich.com]

- 5. Basic Brown 1 (this compound) – Deluxe Chemical Industries [deluxechemind.com]

- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 7. macschem.us [macschem.us]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound | 1052-38-6 [chemicalbook.com]

An In-depth Technical Guide to the Safety Data Sheet of Bismarck Brown Y

This guide provides a comprehensive overview of the safety data for Bismarck Brown Y, tailored for researchers, scientists, and drug development professionals. The information is compiled from various Safety Data Sheets (SDSs) to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this chemical.

Chemical Identification

This compound is a diazo dye used as a biological stain.[1][2] It is also known by several synonyms, including Basic Brown 1, C.I. 21000, Manchester Brown, and Phenylene Brown.[2][3]

| Identifier | Value |

| CAS Number | 10114-58-6 |

| Molecular Formula | C18H18N8·2HCl[3] |

| Molecular Weight | 419.33 g/mol [3] |

| Appearance | Dark brown to black solid powder.[4] |

| Odor | Odorless.[3][4] |

Hazard Identification

The hazard classification of this compound varies across different suppliers. While some classify it as nonhazardous under GHS classifications, others identify potential health risks.[1][3]

GHS Classification: Some sources state that this chemical is considered nonhazardous according to GHS classifications for the Hazard Communication Standard.[3][5] However, other sources suggest it may be harmful if swallowed, may cause skin sensitization, and there is limited evidence of a carcinogenic effect.[1] One supplier classifies it as causing eye irritation (Category 2).[6]

Potential Health Effects:

-

Ingestion: May be harmful if swallowed.[1][7] Animal experiments suggest that ingestion of less than 150 grams may be fatal or cause serious health damage.[1]

-

Skin Contact: May cause skin sensitization.[1] It is considered slightly hazardous in case of skin contact (irritant).[7] Will stain skin and clothing.[3]

-

Eye Contact: May cause eye irritation.[1][6] It is considered slightly hazardous in case of eye contact (irritant).[7]

-

Inhalation: Slightly hazardous in case of inhalation.[7]

Physical and Chemical Properties

| Property | Value | Source(s) |

| Physical State | Solid | [4] |

| Appearance | Dark brown - Black | [4] |

| Odor | Odorless | [3][4] |

| Solubility | Soluble in water. | [3] |

| Melting Point | >300 °C | [2] |

| pH | No information available | [4] |

| Flash Point | No information available | [4] |

| Autoignition Temperature | No information available | [7] |

Toxicological and Ecological Data

Quantitative toxicological data for this compound is limited in the available Safety Data Sheets.

Acute Toxicity:

-

LD50 (Oral, Rat): Not available (N.A.)[3]

-

LC50 (Inhalation, Rat): Not available (N.A.)[3]

-

LD50 (Dermal, Rabbit): Not available (N.A.)[3]

Ecological Toxicity:

-

Toxicity to fish (Danio rerio): LC50 > 100 mg/L - 96 h[8]

-

Toxicity to daphnia (Daphnia magna): EC50 - ca. 1.24 mg/L - 48 h[8]

-

Toxicity to microorganisms (activated sludge): EC50 > 10,000 mg/L - 3 h[8]

Handling, Storage, and First Aid

Handling:

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke when using this product.[4]

-

Wear protective gloves, clothing, eye, and face protection.[4]

-

Avoid breathing dust.[4]

-

Use only outdoors or in a well-ventilated area.[4]

Storage:

-

Keep container tightly closed.[3]

-

Store away from incompatible materials, such as strong oxidizers.[1][3]

First Aid Measures:

-

Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell.[4] Rinse mouth.[3]

-

Skin Contact: If on skin, wash with plenty of soap and water.[4]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

-

Inhalation: If inhaled, remove victim to fresh air and keep at rest in a position comfortable for breathing.[4]

Experimental Protocols

Detailed experimental protocols for the derivation of the toxicological data are not provided in the reviewed Safety Data Sheets. The provided data is typically a summary from toxicological studies.

A study on the toxicity of this compound to the Western clawed frog (Silurana tropicalis) involved sediment exposures using a geometric range of concentrations (0, 1, 10, 100, and 1,000 ppm).[9][10] Gene expression analysis of oxidative stress and mutagen-related genes was performed in the larvae.[9][10]

Diagrams

Below are diagrams illustrating a hazard response workflow and a potential cellular signaling pathway affected by this compound.

Caption: Hazard Identification and First Aid Response Workflow for this compound.

References

- 1. szabo-scandic.com [szabo-scandic.com]

- 2. macschem.us [macschem.us]

- 3. Bismark Brown Y SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. fishersci.com [fishersci.com]

- 5. resources.finalsite.net [resources.finalsite.net]

- 6. drm-chem.com [drm-chem.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Toxicity of the azo dyes Acid Red 97 and this compound to Western clawed frog (Silurana tropicalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Core Principles of Vital Staining with Bismarck Brown Y: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vital staining is a technique used to stain living cells and tissues without causing immediate cell death, providing a unique window into cellular processes in their native state.[1] This method is distinct from the staining of fixed, non-living specimens. Vital stains can be categorized as intracellular (supravital) or extracellular, and their applications range from assessing cell viability to tracking cellular lineages.[1][2] Among the earliest developed vital stains is Bismarck Brown Y, a diazo dye discovered in 1863.[3]

This compound (C.I. 21000) is a cationic, or basic, dye that has historically been used for a variety of histological and cytological applications.[3][4] It is particularly noted for its ability to stain living cells, making it a valuable tool for observing cellular morphology and certain components in real-time.[3] This guide provides an in-depth overview of the fundamental principles governing the use of this compound in vital staining, its chemical properties, experimental protocols, and its effects on cellular pathways.

Chemical and Physical Properties

This compound is not a single compound but a mixture of related diazo dyes.[3] Its properties are crucial for understanding its interaction with biological systems. The key characteristics are summarized below.

| Property | Value | Reference |

| Common Names | This compound, Basic Brown 1, Manchester Brown, Vesuvine BA | [3] |

| C.I. Number | 21000 | [5] |

| Chemical Formula | C₁₈H₁₈N₈ · 2HCl | [3] |

| Molecular Weight | 419.31 g/mol | [3] |

| Appearance | Brown powder | |

| Absorption Maximum (λmax) | 457 - 463 nm | [5] |

| Solubility (Aqueous) | ~1.36% (13.6 g/L) | [5] |

| Solubility (Ethanol) | ~1.36% (13.6 g/L) | [5] |

Core Principles of Staining Mechanism

The mechanism by which basic dyes like this compound penetrate and stain living cells is a complex process influenced by several factors, primarily the physicochemical properties of the dye and the cellular environment.

-

Penetration of the Cell Membrane : The prevailing theory for the entry of basic dyes into living cells centers on the pH gradient across the plasma membrane.[6] In an alkaline extracellular environment, the basic dye exists predominantly in its non-ionized, lipoid-soluble free base form. This form can more readily diffuse across the lipid bilayer of the cell membrane. In contrast, in acidic solutions, the dye is primarily in its ionized, salt form, which is less lipid-soluble and penetrates the membrane with greater difficulty.[6]

-

Intracellular Binding : Once inside the cell, the dye encounters a relatively more acidic cytoplasm. This intracellular environment favors the conversion of the dye back into its cationic (positively charged) form. This charged molecule is less able to diffuse back out across the cell membrane, effectively trapping it inside. The positively charged dye molecules then bind to anionic (negatively charged) components within the cell. Key binding sites include acid mucins, mast cell granules, and nucleic acids in the nucleus, which are rich in phosphate groups.[3][7][8] This binding is what produces the characteristic brown or yellow coloration.[3] Some research also suggests that for certain cell types like macrophages, the uptake of dye particles can occur through phagocytosis.[7]

The logical relationship for the pH-dependent uptake of this compound is illustrated in the diagram below.

Applications in Cell Biology and Toxicology

This compound is a versatile stain used in various applications, from general histology to specialized toxicology studies.

-

Histology and Cytology : It is traditionally used to stain acid mucins yellow and mast cell granules brown.[3] It can also stain cartilage in bone specimens and is a component of the Papanicolaou stain for cytological smears.[3][4]

-

Assessing Cell Viability : As a vital stain, it can be applied to living cells, allowing for the observation of cellular morphology without fixation.[3] This is useful for distinguishing live from dead cells in certain contexts, although it is not an exclusion dye like Trypan Blue.[1]

-

Biological Marking : In ecological studies, this compound has been employed as a short-term biological marker for small fish, allowing for population tracking in mark-recapture studies.[9][10]

-

Toxicology Studies : Recent research has utilized this compound to assess developmental toxicity. A study on Western clawed frog (Silurana tropicalis) embryos demonstrated that high concentrations of the dye could induce malformations and cellular stress.[11]

Experimental Protocols

Adherence to standardized protocols is critical for reproducible results. Below are methodologies cited in the literature for preparing and applying this compound.

Protocol 1: General Histological Staining Solution

This protocol is a standard formulation for preparing a this compound solution for use in histology and cytology.[4]

Reagents:

-

This compound powder: 0.5 g

-

Absolute ethanol: 80 mL

-

1% Aqueous hydrochloric acid (HCl): 20 mL

Procedure:

-

Dissolve 0.5 g of this compound powder in 80 mL of absolute ethanol. Mix until the dye is fully dissolved.

-

Add 20 mL of 1% aqueous HCl solution to the dye solution.

-

Mix thoroughly. The stain is now ready for use.

-

Store the solution in a tightly closed container at room temperature (15°C to 25°C), protected from direct sunlight.[4]

Protocol 2: Short-Term Vital Marking of Small Fish

This protocol outlines the methodology for using this compound to mark small fish for ecological studies. The concentration and duration can be adjusted based on the species' sensitivity and required mark retention time.[9][10]

Materials:

-

This compound powder

-

Aerated holding tanks

-

Treatment dye baths (e.g., 15 L aerated containers)

-

Spring water or conditioned water

Procedure:

-

Prepare Dye Baths : Create a range of dye concentrations. For example, low ([1:60,000]), medium ([1:30,000]), and high ([1:15,000]) concentrations have been tested.

-

Acclimation : Capture fish and allow them to acclimate in holding tanks.

-

Dye Exposure : Place a small number of fish (e.g., 10 per treatment) into the aerated dye baths for a specified duration, typically between one and two hours.

-

Post-Exposure Rinsing : Following dye exposure, transfer the fish to flow-through tanks with fresh spring water to rinse off excess dye and allow for recovery.

-

Observation : The fish will exhibit a golden brown coloration, particularly on the fins, head, and mouth. The intensity and retention of the mark can be scored over subsequent days.

The general workflow for a vital staining experiment is depicted in the following diagram.

References

- 1. Vital stain - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. biognost.com [biognost.com]

- 5. stainsfile.com [stainsfile.com]

- 6. scispace.com [scispace.com]

- 7. medsciencegroup.us [medsciencegroup.us]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metachromatic Properties of Bismarck Brown Y

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismarck Brown Y, a diazo dye, is a notable agent in histological staining, primarily recognized for its metachromatic properties. Metachromasia is the phenomenon where a dye exhibits a color shift upon binding to certain biological substrates, known as chromotropes. This guide provides a comprehensive technical overview of the metachromatic characteristics of this compound, detailing its chemical nature, the mechanism of its color-changing properties, and its applications in biological research. This document synthesizes available data on its spectral properties, outlines experimental protocols for its use, and presents visual representations of the underlying principles and workflows.

Introduction to this compound

This compound, also known as C.I. 21000 or Basic Brown 1, is a cationic diazo dye that has been used in histology for over a century.[1] It is structurally a mixture of closely related compounds, with an idealized chemical formula of C₁₈H₁₈N₈·2HCl.[1] Its primary application lies in the staining of acid mucins, cartilage, and mast cell granules, where it typically imparts a yellow to brown color.[2][3][4] The utility of this compound in biological staining is intrinsically linked to its ability to exhibit metachromasia.

The Phenomenon of Metachromasia

Metachromasia is a phenomenon where a dye's absorption spectrum shifts, resulting in a different perceived color, upon interaction with a chromotrope.[5] In the context of biological staining, chromotropes are typically polyanionic macromolecules such as glycosaminoglycans (GAGs) found in tissues.[5]

The core mechanism involves the aggregation of cationic dye molecules onto the regularly spaced anionic groups of the chromotrope. This stacking of dye molecules alters their electronic configuration and, consequently, their light absorption properties.[5] This typically results in a hypsochromic shift, or a shift to a shorter wavelength of maximum absorbance (λmax).[6][7]

Factors Influencing Metachromasia

Several factors can influence the extent and intensity of the metachromatic effect:

-

Dye Concentration: Higher concentrations of the dye can promote aggregation and enhance metachromasia.[7]

-

Chromotrope Nature and Concentration: The density and arrangement of anionic groups on the chromotrope are critical. Highly sulfated GAGs like heparin are potent inducers of metachromasia.[7]

-

pH: The pH of the staining solution can affect the ionization of both the dye and the chromotrope, thereby influencing their interaction.[7]

-

Temperature: Lower temperatures generally favor the dye aggregation process.[7]

-

Solvent: The presence of water is crucial for the hydrophobic interactions that stabilize the dye aggregates. Organic solvents can disrupt these interactions and abolish the metachromatic effect.[6]

Spectral Properties of this compound

This compound in its monomeric, or orthochromatic, state exhibits a maximum absorbance in the blue-green region of the visible spectrum, leading to its characteristic brown appearance. Upon interaction with a suitable chromotrope, it undergoes a hypsochromic shift, and the resulting color is yellow.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₈N₈·2HCl | [1] |

| Molecular Weight | 419.336 g/mol | [2] |

| C.I. Number | 21000 | [2] |

| Orthochromatic λmax | ~460 nm | [2] |

| Metachromatic Color | Yellow | |

| Solubility (Aqueous) | 1.36% | [2] |

| Solubility (Ethanol) | 1.36% | [2] |

Mechanism of this compound Metachromasia

The metachromatic shift of this compound is driven by its electrostatic interaction with polyanionic substrates. The positively charged dye molecules are attracted to the negatively charged sulfate and carboxyl groups of GAGs present in tissues like cartilage and in the granules of mast cells. This leads to the stacking of this compound molecules, causing a shift in their absorption spectrum towards shorter wavelengths.

References

An In-depth Technical Guide to the Application of Bismarck Brown Y for the Identification of Acid Mucopolysaccharides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of Bismarck Brown Y, a metachromatic diazo dye, for the histochemical identification and localization of acid mucopolysaccharides (acid mucins) in tissue sections. While historically significant, its use has been somewhat superseded by other techniques; however, it remains a valuable and cost-effective tool in the histologist's arsenal. This document details the theoretical basis of staining, provides established experimental protocols, and discusses the interpretation of results. Particular emphasis is placed on providing a comparative context with other common mucin stains and addressing potential technical challenges.

Introduction

Acid mucopolysaccharides, also known as glycosaminoglycans (GAGs), are long, unbranched polysaccharides consisting of repeating disaccharide units.[1] They are critical components of the extracellular matrix and mucus secretions, playing vital roles in tissue hydration, lubrication, cell adhesion, and signaling. Histochemical identification of these molecules is crucial in both fundamental research and diagnostics, particularly in studies of connective tissues, epithelial secretions, and various pathological conditions.

This compound (C.I. 21000) is a basic azo dye that has been used in histology since its discovery in 1863.[2] As a cationic dye, it binds to anionic (acidic) tissue components, rendering it effective for the visualization of acid mucins, which are rich in negatively charged carboxyl (COO⁻) and sulfate (SO₃⁻) groups.[3] When stained with this compound, acid mucins typically appear yellow to yellow-brown.[1][2]

Principle of Staining

The primary mechanism of this compound staining is an electrostatic interaction. The dye molecule carries a net positive charge and is attracted to the negatively charged anionic groups present on the acid mucopolysaccharide chains. This results in the formation of a salt linkage between the dye and the tissue substrate.

Acid mucopolysaccharides can be broadly categorized into:

-

Sulfated mucopolysaccharides (e.g., chondroitin sulfate, heparin sulfate)

-

Non-sulfated mucopolysaccharides (e.g., hyaluronic acid)

Both types possess anionic groups, making them reactive with basic dyes like this compound. The intensity of the staining can be influenced by the density and accessibility of these anionic sites.

Metachromasia

This compound is a metachromatic dye, meaning it can stain certain tissue components a different color from that of the original dye solution.[1] This phenomenon occurs when dye molecules stack in close proximity upon binding to polyanionic substrates, altering the light absorption spectrum. While strongly associated with thiazine dyes like Toluidine Blue, this compound also exhibits this property, staining acid mucins a distinct yellow.[4]

Data Presentation: Properties of this compound

Quantitative data directly comparing the staining efficiency of this compound with other mucin stains is not extensively available in peer-reviewed literature. However, its fundamental properties are well-documented.

| Property | Value | Reference |

| C.I. Name | Basic Brown 1 | [4] |

| C.I. Number | 21000 | [4] |

| Chemical Formula | C₁₈H₁₈N₈·2HCl | [2] |

| Molecular Weight | 419.31 g/mol | [2] |

| Appearance | Brown Powder | - |

| Solubility (Aqueous) | 1.36% | [4] |

| Solubility (Ethanol) | 1.36% | [4] |

| Absorption Maximum (λmax) | 457-463 nm | [4] |

| Staining Result for Acid Mucins | Yellow to Yellow-Brown | [1][2] |

Experimental Protocols

The following protocols are compiled from established histological methodologies. It is recommended to run a positive control slide (e.g., section of colon or cartilage) to ensure proper staining.

Preparation of this compound Staining Solution

This is a standard formulation for a general-purpose this compound solution.

| Reagent | Quantity |

| This compound Dye Powder | 0.5 g |

| Absolute Ethanol | 80 ml |

| 1% Aqueous Hydrochloric Acid | 20 ml |

Procedure:

-

Dissolve 0.5 g of this compound dye in 80 ml of absolute ethanol.

-

Add 20 ml of 1% aqueous hydrochloric acid and mix thoroughly.[1]

-

The solution is stable and can be stored in a tightly closed container at room temperature (15-25°C).[1]

Staining Protocol for Acid Mucins in Paraffin Sections

This protocol is a general procedure suitable for identifying acid mucins in various tissues, including intestinal goblet cells.

Procedure:

-

Deparaffinization and Rehydration:

-

Xylene: 2 changes, 5 minutes each.

-

100% Ethanol: 2 changes, 3 minutes each.

-

95% Ethanol: 1 change, 3 minutes.

-

70% Ethanol: 1 change, 3 minutes.

-

Rinse in running tap water, then in distilled water.

-

-

Staining:

-

Immerse slides in the this compound staining solution for 30-60 minutes. Staining time may require optimization depending on tissue type and fixation.

-

-

Differentiation (Optional):

-

Briefly rinse in 70% ethanol (e.g., 2-5 seconds) to remove excess stain and improve contrast.[5] This step should be monitored microscopically.

-

-

Dehydration and Mounting:

-

95% Ethanol: 1 change, 30 seconds.

-

100% Ethanol: 2 changes, 1 minute each.

-

Xylene: 2 changes, 2 minutes each.

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Acid Mucopolysaccharides (e.g., in goblet cells, cartilage matrix): Yellow to Yellow-Brown[1]

-

Nuclei: May be lightly stained yellow-brown.

-

Cytoplasm: Generally unstained or very pale yellow.

Counterstaining

Due to the relatively low contrast of this compound with other tissue elements, a nuclear counterstain is often beneficial.[6]

Procedure (After this compound Staining):

-

After the staining step (and optional differentiation), rinse slides well in distilled water.

-

Stain with a standard alum hematoxylin (e.g., Mayer's or Harris') for 1-3 minutes.

-

"Blue" the hematoxylin in running tap water or a suitable bluing agent.

-

Proceed with dehydration and mounting as described above.

Expected Results with Counterstain:

-

Acid Mucopolysaccharides: Yellow to Yellow-Brown

-

Nuclei: Blue to Violet

-

Cytoplasm: Pale Yellow or as per counterstain.

Visualizations and Logical Workflows

Staining Mechanism

The diagram below illustrates the fundamental electrostatic interaction between the cationic this compound dye and the anionic acid mucopolysaccharide chains.

Experimental Workflow

The following flowchart outlines the key steps in the staining procedure for paraffin-embedded tissue sections.

Comparative Analysis with Other Mucin Stains

While this compound is effective, it is important to understand its characteristics in relation to other common stains for acid mucopolysaccharides.

| Staining Method | Principle | Target Mucins | Color Result | Notes |

| This compound | Electrostatic | Acid Mucins | Yellow-Brown | Simple, cost-effective. Lower contrast than Alcian Blue.[1][2] |

| Alcian Blue (pH 2.5) | Electrostatic (Copper Phthalocyanine dye) | Sulfated & Carboxylated Acid Mucins | Blue | High contrast and specificity for acid mucins.[3] |

| Alcian Blue (pH 1.0) | Electrostatic | Sulfated Acid Mucins only | Blue | Differentiates sulfated from carboxylated mucins. |

| Periodic Acid-Schiff (PAS) | Oxidation of vicinal diols | Neutral Mucins, Glycogen | Magenta | Stains based on carbohydrate structure, not acidity.[7] |

| Alcian Blue/PAS | Combined Electrostatic & Oxidation | Acid & Neutral Mucins | Acid: Blue, Neutral: Magenta, Mixed: Purple | Comprehensive stain to differentiate acid and neutral mucins. |

| High-Iron Diamine (HID) | Electrostatic | Sulfated Mucins | Black/Brown | Often combined with Alcian Blue to distinguish sulfomucins (black) from sialomucins (blue).[8] |

Troubleshooting

Successful staining depends on careful attention to tissue preparation and protocol execution.

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Weak or No Staining | 1. Incomplete deparaffinization. | 1. Ensure fresh xylene and adequate time for paraffin removal.[5] |

| 2. Staining solution is old or depleted. | 2. Prepare fresh staining solution. | |

| 3. Insufficient staining time. | 3. Increase incubation time in this compound. | |

| 4. Over-differentiation. | 4. Reduce time in differentiation alcohol or skip the step. | |

| 5. Poor fixation leading to loss of mucins. | 5. Ensure proper and timely tissue fixation (e.g., 10% neutral buffered formalin). | |

| Non-specific Background Staining | 1. Staining time is too long. | 1. Reduce incubation time. |

| 2. Inadequate rinsing after staining. | 2. Ensure thorough but brief rinsing. | |

| 3. Differentiation step was omitted or too short. | 3. Introduce or slightly increase time in 70% ethanol differentiation step.[5] | |

| Poor Contrast | 1. This compound stains nuclei and cytoplasm weakly. | 1. Use a nuclear counterstain like hematoxylin to improve morphological detail.[6] |

| 2. Staining is too light overall. | 2. Increase staining time. | |

| Crystals or Precipitate on Section | 1. Staining solution was not filtered. | 1. Filter the staining solution before use. |

| 2. Slides allowed to dry during staining. | 2. Keep slides moist throughout the entire procedure.[9] |

Conclusion

This compound is a historically relevant and practically useful basic dye for the identification of acid mucopolysaccharides. Its simple mechanism, ease of preparation, and cost-effectiveness make it a viable choice for routine screening. While it may lack the specificity and high contrast of more modern techniques like pH-differentiated Alcian Blue or High-Iron Diamine, its ability to provide a clear yellow-brown indication of acid mucin presence is reliable. For optimal results, particularly in complex tissues, its use in conjunction with a nuclear counterstain is highly recommended. Further research would be beneficial to provide quantitative data on its staining efficiency and to explore its utility in differentiating subtypes of acid mucopolysaccharides.

References

- 1. biognost.com [biognost.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. shop.rankinbiomed.com [shop.rankinbiomed.com]

- 4. stainsfile.com [stainsfile.com]

- 5. ethosbiosciences.com [ethosbiosciences.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. On the Relationship between Sialomucin and Sulfomucin Expression and Hydrogenotrophic Microbes in the Human Colonic Mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.cap.org [documents.cap.org]

An In-depth Technical Guide to the Historical Use of Bismarck Brown Y in Histology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bismarck Brown Y, one of the earliest synthetic azo dyes, holds a significant place in the history of histology. First described in 1863 by Carl Alexander von Martius, this cationic diazo dye rapidly found its place in the nascent field of microscopic anatomy due to its ability to selectively stain certain tissue components, most notably acid mucins and the granules of mast cells. Its application extended to bacteriology, where it was famously used as a counterstain by Robert Koch in his groundbreaking work on the tubercle bacillus. This guide provides a comprehensive overview of the historical applications of this compound, detailing its chemical properties, staining mechanisms, and key historical protocols. Quantitative data is summarized for clarity, and experimental workflows are visually represented to provide a thorough understanding of its historical significance and utility.

Introduction

This compound (C.I. 21000, Basic Brown 1) is a cationic diazo dye that imparts a yellow to brown color to stained tissues.[1] Historically, it was valued for its utility as a simple, effective stain for various cellular and extracellular components that were otherwise transparent. Its ability to act as a metachromatic dye, staining acid mucins a distinct yellow, made it particularly useful for their identification.[2][3] Furthermore, its strong affinity for the heparin-rich granules of mast cells, staining them a contrasting brown, provided early researchers with a vital tool to study these enigmatic cells.[4][5] This guide will delve into the historical context of its use, presenting the technical details necessary for a contemporary understanding of these classic techniques.

Chemical Properties and Staining Mechanism

This compound is a mixture of closely related azo compounds, with the idealized formula [(H₂N)₂C₆H₃N₂]₂C₆H₄.[1] As a cationic (basic) dye, it carries a positive charge and therefore binds to anionic (acidic) tissue components. The primary mechanism of staining is electrostatic attraction.

The key targets for this compound in tissues are acidic mucopolysaccharides (glycosaminoglycans), which are rich in carboxyl and sulfate groups. These groups are negatively charged at a low pH, providing anionic sites for the cationic dye to bind.[4]

-

Acid Mucins: These substances, found in goblet cells and cartilage matrix, are stained yellow by this compound. The density of anionic charges on the mucin molecules influences the intensity of the staining.

-